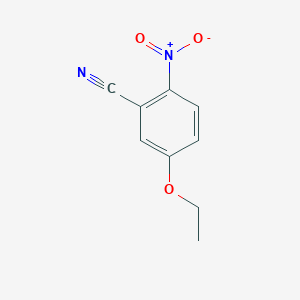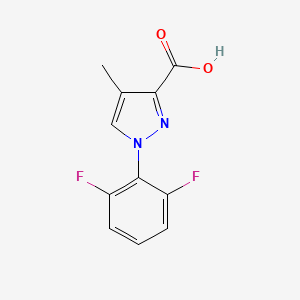
1-(2,6-difluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
The compound “1-(2,6-difluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a methyl group at the 4-position and a 2,6-difluorophenyl group at the 1-position .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “2,6-Difluorophenylboronic acid” have been used in Suzuki–Miyaura coupling reactions .Applications De Recherche Scientifique
Application 1: Nonlinear Optical Material
- Summary of Application: A fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (FCH) has been synthesized and studied as a promising nonlinear optical material .
- Results or Outcomes: The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10−22 m2 V−2, which is higher than those obtained from a few similar types of molecules. This indicates that the chalcone crystal can be considered as a nonlinear optical material .
Application 2: Suzuki–Miyaura Coupling
- Summary of Application: The Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally friendly nature .
- Methods of Application: The reaction typically involves the coupling of an organoboron compound (like 2,6-Difluorophenylboronic acid ) with an organic halide in the presence of a base and a palladium catalyst .
- Results or Outcomes: The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon–carbon bond, which is a key step in the synthesis of many complex organic compounds .
Application 3: Synthesis of Fluorinated Compounds
- Summary of Application: 2,6-Difluorophenylacetic acid is a fluorinated compound that can be used in the synthesis of other fluorinated compounds .
- Methods of Application: The specific methods of application can vary widely depending on the desired product. However, it often involves reactions such as nucleophilic substitution, condensation, or coupling .
- Results or Outcomes: The synthesis of fluorinated compounds is important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to the unique properties imparted by fluorine atoms .
Application 4: Synthesis of Fluorinated Chalcone
- Summary of Application: A fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and studied for its promising nonlinear optical properties .
- Methods of Application: The compound was synthesized in 90% yield and crystallized by a slow evaporation technique. .
- Results or Outcomes: The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10−22 m2 V−2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .
Application 5: Synthesis of Fluorinated Porphyrins
- Summary of Application: 2,6-Difluorophenylacetic acid is used in the synthesis of sulfonated, water-soluble β-fluorinated porphyrins .
- Methods of Application: The specific methods of application can vary widely depending on the desired product. However, it often involves reactions such as nucleophilic substitution, condensation, or coupling .
- Results or Outcomes: The synthesis of fluorinated porphyrins is important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to the unique properties imparted by fluorine atoms .
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-4-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-6-5-15(14-9(6)11(16)17)10-7(12)3-2-4-8(10)13/h2-5H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFINTHADPSYBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-difluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



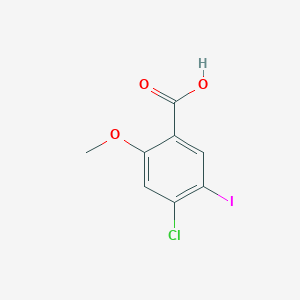
![7-Chloro-4-iodopyrrolo[3,4-b]pyridine](/img/structure/B1431975.png)
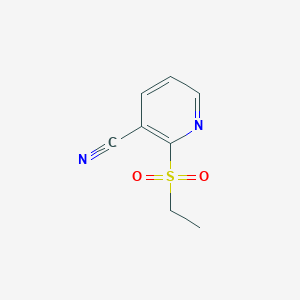
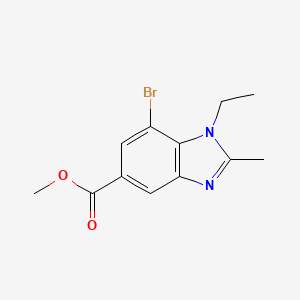
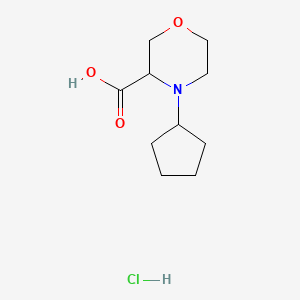
![([1-(4-Chlorophenyl)pyrrolidin-3-yl]methyl)amine hydrochloride](/img/structure/B1431981.png)
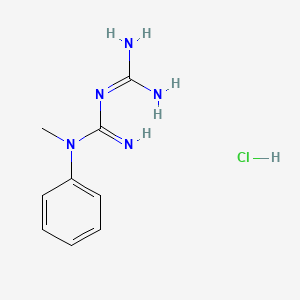
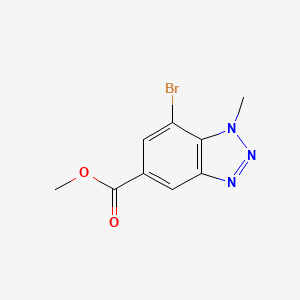
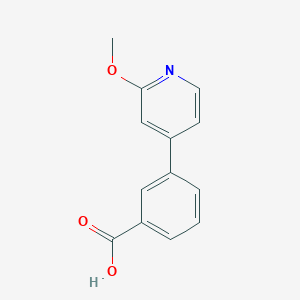
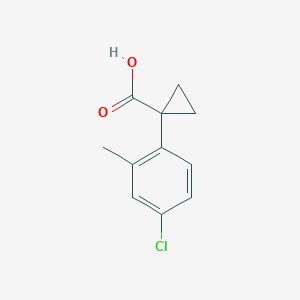
![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1431991.png)
![3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431993.png)

